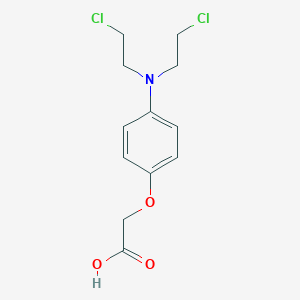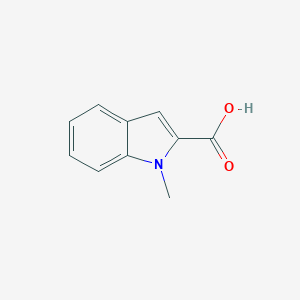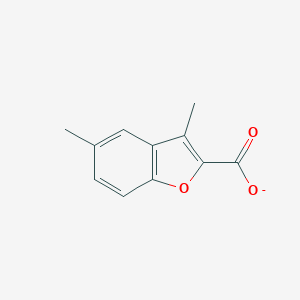
3,5-Dimethyl-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with additional methyl groups and a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds catalyzed by a Lewis acid, with N-bromosuccinimide as an oxidizing agent, which has been applied to synthesize commercial drug molecules . Another method includes the one-pot reaction of specific precursors under ultrasound irradiation conditions, leading to the formation of benzofuran-quinoline carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively studied using techniques such as single crystal X-ray diffraction and NMR spectroscopy. These studies reveal that benzofuran compounds can exhibit extensive intermolecular hydrogen bonding interactions, contributing to their supramolecular architecture . Additionally, the crystal packing of certain benzofuran derivatives demonstrates pi-pi stacking interactions and hydrogen bonding, which are significant for their stability and potential applications .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions due to their reactive sites. The carboxylic acid group, in particular, can engage in reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. Moreover, the benzofuran core can act as a ligand in organometallic complexes, coordinating with metal ions and forming various adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives have been investigated through different analytical techniques. UV-Vis-NIR spectroscopy, photoluminescence studies, and FT-IR spectral analysis provide insights into the optical properties, fluorescence characteristics, and functional groups present in these compounds . Quantum chemical analyses, such as DFT calculations, help in understanding the electronic structure, reactivity, and nonlinear optical properties . Additionally, thermal and mechanical properties have been explored through TG/DTA analyses and hardness measurements .
Scientific Research Applications
Molecular Docking Studies and Biological Activities
A study by Sagaama et al. (2020) conducted molecular docking analysis, electronic, and vibrational properties investigation on 1-benzofuran-2-carboxylic acid derivatives. These studies revealed that these acids exhibit inhibitor effects against cancer and microbial diseases, showcasing their potential in pharmaceutical applications (Sagaama et al., 2020).
Supramolecular Interaction Synthons
Koner & Goldberg (2009) focused on 1-benzofuran-2,3-dicarboxylic acid, highlighting its ability to form supramolecular adducts with different organic and inorganic cations. This study is significant for understanding the structural characterization of benzofuran-carboxylic acids and their potential for forming organometallic complexes (Koner & Goldberg, 2009).
Diels-Alder Reactions and Chemical Synthesis
Pihera et al. (1999) explored the reactivity of vinyl derivatives of benzofuran in Diels-Alder reactions, demonstrating the synthesis of new benzofuran derivatives. This research is crucial for the development of new chemical compounds and understanding the reactivity of benzofuran derivatives in synthetic chemistry (Pihera et al., 1999).
Coordination Reactions and Thermal Properties
Mojumdar et al. (2009) synthesized [1]benzofuro[3,2-c]pyridine derivatives and studied their coordination reactions, revealing insights into the thermal properties and stability of these compounds. This research is relevant for materials science, particularly in developing compounds with specific thermal and stability characteristics (Mojumdar et al., 2009).
Hydrogen Bonding and Crystal Structures
Titi et al. (2009) and Choi et al. (2008) focused on the hydrogen bonding and crystal structure of various benzofuran derivatives. These studies contribute to our understanding of the molecular architecture and potential for forming stable structures in drug design and materials science (Titi et al., 2009); (Choi et al., 2008).
Synthesis of Derivatives and Biological Evaluation
Jackson & Marriott (2002) investigated the synthesis of benzofuran derivatives and their potential biological applications. Such research is critical for discovering new pharmaceutical compounds and understanding the biological activity of benzofuran derivatives (Jackson & Marriott, 2002).
Future Directions
Benzofuran compounds, including 3,5-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
3,5-dimethyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKJMOBBHFQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
16817-32-6 |
Source


|
| Record name | 3,5-Dimethyl-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

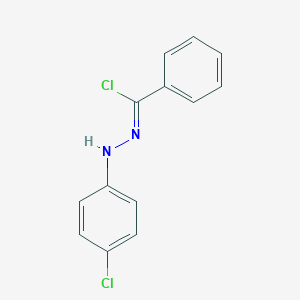
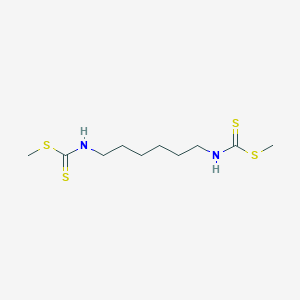
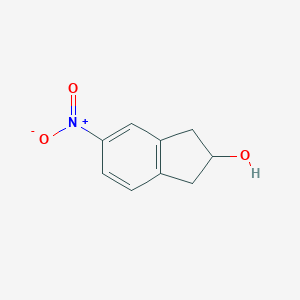
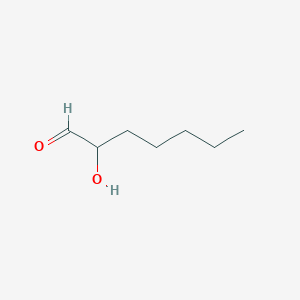
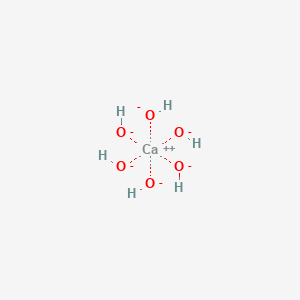
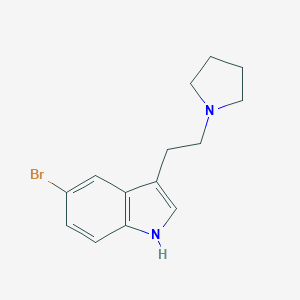
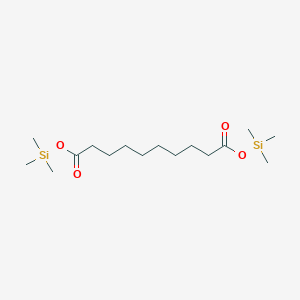
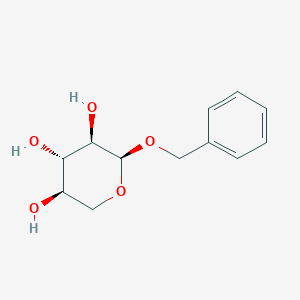
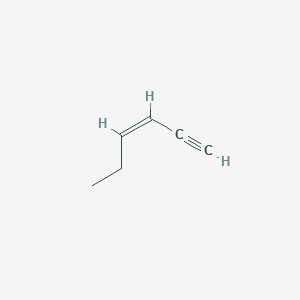
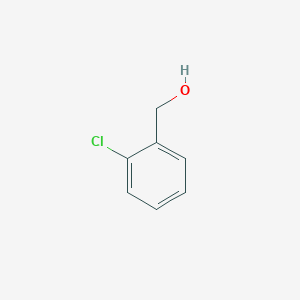
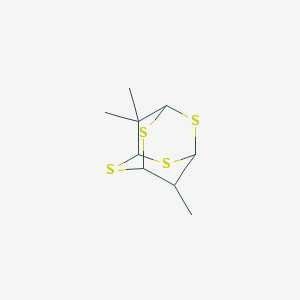
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
